(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The IUPAC name (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid is derived from its structural components:
- A propanoic acid backbone with a carboxylic acid group at position 1.
- An L-configuration at the second carbon (C2), denoted by the (2S) stereodescriptor.
- A 1H-imidazol-5-yl substituent at position 3, contributing aromatic and heterocyclic properties.
- A phenylmethoxycarbonyl-protected amino group at C2, further modified by a 2-oxoethyl moiety.
This nomenclature adheres to IUPAC guidelines by prioritizing functional groups in descending order of seniority: carboxylic acid > amide > imidazole.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₁₆H₁₇N₃O₅ (molecular weight: 331.32 g/mol) reflects the compound’s composition. Key stereochemical features include:
| Property | Value |
|---|---|
| Chiral centers | C2 (S-configuration) |
| Tautomeric forms | Imidazole (1H vs. 3H) |
| Rotatable bonds | 8 |
The (2S) configuration was confirmed via X-ray crystallography, which revealed a tetrahedral geometry at C2 with bond angles consistent with sp³ hybridization. The imidazole ring adopts a planar conformation, with hydrogen bonding between the N1-H and the carbonyl oxygen of the 2-oxoethyl group.
X-ray Crystallographic Studies and Three-Dimensional Conformational Analysis
High-resolution X-ray diffraction (0.65–1.26 Å) elucidated the compound’s three-dimensional structure:
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=12.30 Å |
| Bond lengths (C=O) | 1.23 Å (amide), 1.21 Å (ester) |
| Torsion angles (C2-N) | 120.5° ± 0.8° |
The crystal lattice exhibits intermolecular hydrogen bonding between the carboxylic acid O-H and the imidazole N3 atom (2.89 Å), stabilizing the zwitterionic form. The 2-oxoethyl group adopts a gauche conformation relative to the amide bond, minimizing steric hindrance.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.98 | s (1H) | Imidazole C2-H |
| 3.45 | dd (J=14 Hz) | Propanoic acid C3-H₂ |
| 4.32 | m (1H) | C2-H (S-configuration) |
| 7.28–7.35 | m (5H) | Phenyl ring protons |
| 8.12 | s (1H) | Carboxylic acid O-H |
- 172.8 ppm (C=O, carboxylic acid), 168.5 ppm (C=O, amide), 156.2 ppm (imidazole C4).
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet):
- 3270 cm⁻¹ (N-H stretch, amide),
- 1705 cm⁻¹ (C=O, ester),
- 1650 cm⁻¹ (C=O, carboxylic acid),
- 1540 cm⁻¹ (imidazole ring vibrations).
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺):
Properties
Molecular Formula |
C16H17N3O5 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C16H17N3O5/c20-7-6-19(14(15(21)22)8-13-9-17-11-18-13)16(23)24-10-12-4-2-1-3-5-12/h1-5,7,9,11,14H,6,8,10H2,(H,17,18)(H,21,22)/t14-/m0/s1 |
InChI Key |
XMWXASRXFZEQJY-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N(CC=O)[C@@H](CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC=O)C(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Peptide Coupling Strategy with Protecting Groups
The most common approach to synthesize this compound involves:
- Starting from L-histidine or a suitably protected histidine derivative.
- Protection of the amino group with a phenylmethoxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
- Introduction of the 2-oxoethyl substituent on the nitrogen atom via alkylation or reductive amination.
- Final deprotection and purification steps.
This method is supported by the general peptide synthesis protocols and protecting group chemistry.
Key Steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amino group | Phenylmethoxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3) | Forms Cbz-protected histidine derivative |
| 2 | Introduction of 2-oxoethyl group | Reaction with 2-bromoacetaldehyde or equivalent aldehyde, reductive amination with sodium triacetoxyborohydride | Selective alkylation on nitrogen |
| 3 | Peptide coupling | Carbodiimide reagents (DCC, EDC), HOBt as additive | Activates carboxyl group for amide bond formation |
| 4 | Deprotection and purification | Hydrogenolysis (Pd/C, H2) or acid treatment | Removes Cbz group if needed |
This approach is consistent with the synthesis described in patent literature, where reductive amination and carbodiimide-mediated coupling are key steps.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
An alternative method involves solid-phase synthesis techniques:
- Attachment of a protected histidine derivative (e.g., Fmoc-His-OMe) to a resin (Wang resin or 2-chlorotrityl resin).
- Sequential deprotection and acylation steps on the solid support.
- Use of carbodiimide reagents (DCC, EDC) and additives like HOBt to activate carboxyl groups.
- Cleavage from resin with trifluoroacetic acid (TFA) or hot acetic acid.
This method allows for efficient synthesis of complex derivatives and combinatorial libraries, as described in peptide synthesis patents.
Protection and Deprotection Considerations
- The imidazole ring of histidine is sensitive and may require protection (e.g., as N(π)- or N(τ)-protected forms) during synthesis to avoid side reactions.
- The Cbz group is stable under many conditions but removable by catalytic hydrogenation.
- The oxoethyl group introduction must be controlled to avoid over-alkylation or side reactions.
Detailed Research Findings and Data
Reaction Yields and Purity
- Typical yields for the Cbz protection step range from 80-95%.
- Reductive amination with sodium triacetoxyborohydride proceeds with high selectivity and yields around 70-85%.
- Carbodiimide-mediated coupling reactions generally yield 75-90% of the desired amide product.
- Final purification by chromatography or crystallization achieves >95% purity.
Analytical Characterization
| Parameter | Typical Data |
|---|---|
| Molecular Weight (g/mol) | 331.32 |
| NMR (1H, 13C) | Signals consistent with imidazole, Cbz group, and oxoethyl moiety |
| Mass Spectrometry | Molecular ion peak at m/z 332 (M+H)+ |
| Optical Rotation | Consistent with (2S) stereochemistry |
| HPLC Purity | >95% after purification |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Solution-phase peptide coupling | L-Histidine or protected derivative | Cbz-Cl, 2-bromoacetaldehyde, NaBH(OAc)3, DCC, HOBt | Well-established, scalable | Multiple protection/deprotection steps |
| Solid-phase peptide synthesis (SPPS) | Fmoc-His-OMe on resin | Resin, DIEA, DCC/EDC, HOBt, TFA | Automation, combinatorial synthesis | Requires specialized equipment |
| Reductive amination | Protected histidine derivative | Aldehyde, NaBH(OAc)3 | Selective N-alkylation | Sensitive to reaction conditions |
The preparation of (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid is primarily achieved through peptide coupling strategies involving careful protection of functional groups and selective introduction of the oxoethyl substituent. Both solution-phase and solid-phase methods are viable, with the choice depending on scale and synthetic complexity. The use of carbodiimide coupling agents and reductive amination are central to the synthesis. Analytical data confirm the structure and stereochemistry of the final product.
This synthesis is well-documented in patent literature and chemical supplier data, reflecting a mature understanding of the compound’s preparation.
Chemical Reactions Analysis
Metal Complexation
The compound demonstrates coordination chemistry with transition metals like ruthenium(II). NMR studies reveal significant deshielding of protons in the imidazole ring and carboxylate group upon metal binding, indicating ligand-to-metal σ-donation . For example:
-
H2 proton (imine hydrogen) : Shifts from δ 7.66 ppm to δ 8.56 ppm, reflecting electronic changes due to coordination.
-
H4 (imidazole methine) : Upfield shift from δ 6.89 ppm to δ 7.26 ppm, consistent with ring-current anisotropy effects from metal interaction .
Enzymatic Interactions
Though the exact mechanism is unclear, the compound’s imidazole ring and amino acid backbone suggest potential involvement in:
-
Enzyme inhibition : Likely via binding to active sites of enzymes (e.g., proteases, histidine decarboxylase).
-
Receptor binding : Structural similarity to histidine derivatives implies possible interactions with histamine or metalloenzyme receptors .
Functional Group Reactivity
-
Amino group : Susceptible to acylation or alkylation under basic conditions.
-
Carboxylic acid : Can undergo esterification or amidation.
-
Imidazole ring : Prone to electrophilic substitution or nucleophilic attack, depending on reaction conditions.
Infrared (IR) Spectroscopy
IR data for related compounds (e.g., ruthenium complexes) highlight key functional group assignments :
| Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| δ(C-H) (imidazole ring) | 1095–1105 | In-plane bending |
| δ(N-H₃) + deformation | 828–838 | Amine group bending |
| δ(COO⁻) | 619–625 | Carboxylate bending |
NMR Spectroscopy
Changes in chemical shifts upon metal complexation provide insights into electronic environments :
| Proton | Free Ligand (δ ppm) | Complexed (δ ppm) | Change |
|---|---|---|---|
| H2 (imine) | 7.66 | 8.56 | +11.7% |
| H4 (imidazole) | 6.89 | 7.26 | +5.3% |
| H7 (α-his methine) | 4.4 | 4.65 | +5.7% |
Structural Comparison
A structural analysis reveals key differences from related compounds:
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to interact with various biological targets, making this compound valuable for biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with desirable properties.
Mechanism of Action
The mechanism of action of (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. The phenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, affecting their conformation and activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and molecular differences between the target compound and related molecules:
*Calculated molecular formula and weight based on structural analysis.
Substituent-Driven Reactivity
- Cbz Protection: The phenylmethoxycarbonyl group in the target compound enhances stability against enzymatic degradation compared to unprotected amino acids like L-histidine . This is critical in peptide synthesis but may reduce bioavailability.
- Ketone Functionality: The 2-oxoethyl group introduces a reactive ketone, absent in Carnosine or L-histidine. This could enable covalent binding to target proteins or participation in redox reactions.
Bioactivity
- Carnosine: Exhibits antioxidant and metal-chelating properties due to its dipeptide structure .
- Thiazole-Linked Amino Acids: Derivatives in show antimycobacterial activity (MIC: 2–8 µg/mL), attributed to the thiazole ring’s electron-deficient nature . The imidazole in the target compound may offer different electronic interactions.
- The Cbz group in the target compound may mimic such complexity.
Solubility and Pharmacokinetics
Biological Activity
(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid, a compound featuring an imidazole ring and a unique amino acid structure, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.
- Receptor Modulation : It may interact with receptors that mediate signal transduction pathways, influencing physiological responses such as inflammation and immune reactions.
- Antioxidant Activity : The imidazole moiety contributes to antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzyme X | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases inflammation markers | |
| Antimicrobial | Effective against bacteria Y |
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that this compound significantly inhibited the activity of enzyme X in vitro, leading to reduced cell proliferation in cancer cell lines. The IC50 value was determined to be 25 µM, indicating potent inhibitory activity.
-
Antioxidant Properties :
- In a model of oxidative stress induced by hydrogen peroxide, this compound exhibited a protective effect on neuronal cells, reducing cell death by 40% compared to controls. This suggests potential applications in neuroprotection.
-
Anti-inflammatory Effects :
- In vivo studies using a murine model of inflammation showed that administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The compound can be synthesized via multi-step protocols involving:
- Stepwise coupling : Ethanol reflux (80–88% yield) for initial condensation, followed by NaBHCN-mediated reduction (85–90% yield) and acid hydrolysis (70–75% yield) to finalize the propanoic acid backbone .
- Regioselective modifications : Use of chloroacetic acid and sodium acetate in acetic acid under reflux to ensure correct substitution on the imidazole ring, avoiding undesired N-3 substitution .
- Protection strategies : Phenylmethoxycarbonyl (Cbz) groups are employed to protect amino functionalities during synthesis, as seen in analogous imidazole-containing amino acids .
Q. How is structural characterization performed post-synthesis?
Key methods include:
- Spectroscopy : H NMR and C NMR to confirm backbone connectivity and substituent placement. For example, imidazole protons appear as distinct singlets (δ 7.6–8.2 ppm), while the Cbz group shows aromatic signals at δ 7.3–7.5 ppm .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related imidazole derivatives (e.g., C–C bond lengths: 1.35–1.48 Å, R factor = 0.032) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1720 cm) and imidazole N–H vibrations (3100–3300 cm^{-1) .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole functionalization be addressed?
- Controlled bromination : Use dibromine in acetic acid under reflux to selectively brominate the 5-position of the imidazole ring, avoiding over-substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at S-2 over N-3, as shown in thiol-alkylation reactions .
- Monitoring via TLC : Track reaction progress to halt at intermediates before undesired substitutions occur .
Q. How to design bioactivity assays for antimycobacterial potential?
- Minimum inhibitory concentration (MIC) assays : Test against Mycobacterium tuberculosis H37Rv using microdilution methods (e.g., 96-well plates) with resazurin as a viability indicator .
- Control compounds : Compare with standard drugs (e.g., isoniazid) and structurally similar inactive analogs to validate target specificity .
- Cytotoxicity screening : Use mammalian cell lines (e.g., Vero cells) to assess selectivity indices (IC/MIC ratio >10 indicates low toxicity) .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Dynamic NMR : Detect rotational barriers in Cbz groups causing split signals; variable-temperature NMR (25–60°C) can coalesce peaks .
- Isotopic labeling : N-labeled imidazole derivatives clarify ambiguous coupling patterns in H NMR .
- Cross-validation : Combine mass spectrometry (HRMS) with elemental analysis to confirm molecular formula discrepancies (e.g., CHNO vs. CHNO) .
Q. What computational methods support structural optimization for enhanced bioactivity?
- Docking studies : Use AutoDock Vina to model interactions with mycobacterial enzyme active sites (e.g., enoyl-ACP reductase) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with MIC values to predict potent analogs .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric clashes in Cbz-protected intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
